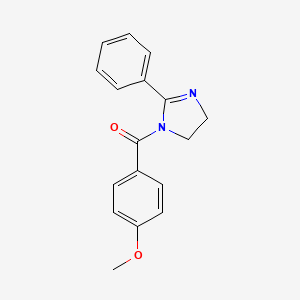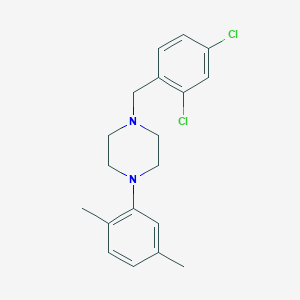
N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide, also known as DMEA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMEA is a member of the acrylamide family, which is a class of organic compounds that have been widely studied due to their diverse properties and potential applications.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic species to form adducts. N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide has also been shown to undergo photochemical reactions, which may be important in its potential applications in organic electronics.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide. However, studies have shown that N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide is not mutagenic or genotoxic, indicating that it may have potential as a safe and effective compound for use in various applications.
实验室实验的优点和局限性
One advantage of N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide is its versatility, as it can be synthesized through a variety of methods and has potential applications in various fields. However, one limitation is its relatively low solubility in common organic solvents, which may make it challenging to work with in certain experiments.
未来方向
There are many potential future directions for research on N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide. One area of interest is its potential use in organic electronics, where it may be used as a building block for the synthesis of new materials with improved properties. Another area of interest is its potential use as a corrosion inhibitor, where further studies may help to elucidate its mechanism of action and optimize its effectiveness. Additionally, further studies on the biochemical and physiological effects of N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide may help to determine its safety and potential applications in various fields.
合成方法
N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized through a variety of methods, including the reaction of 3,4-dimethylbenzaldehyde with ethyl 4-bromobenzoate and subsequent reaction with acryloyl chloride. Other methods include the reaction of 3,4-dimethylbenzaldehyde with ethyl 4-chlorobenzoate and subsequent reaction with acryloyl chloride, or the reaction of 3,4-dimethylbenzaldehyde with ethyl 4-nitrobenzoate and subsequent reduction with palladium on carbon.
科学研究应用
N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide has been the subject of scientific research due to its potential applications in various fields. One such application is in the field of organic electronics, where N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide has been used as a building block for the synthesis of organic semiconductors. N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)acrylamide has also been studied for its potential use as a corrosion inhibitor, due to its ability to form a protective film on metal surfaces.
属性
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-22-18-10-6-16(7-11-18)8-12-19(21)20-17-9-5-14(2)15(3)13-17/h5-13H,4H2,1-3H3,(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXXASUHOCIBHH-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5723961.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5723966.png)

![3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5723978.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5723989.png)
![2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)

![4-(dimethylamino)-N'-(2-furoyloxy)-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide](/img/structure/B5724026.png)
![5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5724027.png)
